molecular formula C12H12N2OS2 B11676369 N'-[(Z)-(3-methylthiophen-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide

N'-[(Z)-(3-methylthiophen-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide

Cat. No.: B11676369
M. Wt: 264.4 g/mol
InChI Key: NPENCRHNNCXRFN-JYRVWZFOSA-N
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Description

N’-[(Z)-(3-methylthiophen-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .

Preparation Methods

The synthesis of N’-[(Z)-(3-methylthiophen-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the reaction of 3-methylthiophene-2-carbaldehyde with 2-(thiophen-2-yl)acetohydrazide. The reaction is carried out in ethanol with the addition of a catalytic amount of piperidine. The mixture is stirred for 1-2 hours at room temperature, and the resulting precipitate is filtered, washed with ethanol, and dried .

Chemical Reactions Analysis

N’-[(Z)-(3-methylthiophen-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the thiophene ring.

Scientific Research Applications

N’-[(Z)-(3-methylthiophen-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(Z)-(3-methylthiophen-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or microbial growth, thereby exhibiting anti-inflammatory or antimicrobial properties .

Comparison with Similar Compounds

N’-[(Z)-(3-methylthiophen-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide can be compared with other thiophene derivatives such as:

The uniqueness of N’-[(Z)-(3-methylthiophen-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide lies in its specific structure, which imparts unique chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H12N2OS2

Molecular Weight

264.4 g/mol

IUPAC Name

N-[(Z)-(3-methylthiophen-2-yl)methylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C12H12N2OS2/c1-9-4-6-17-11(9)8-13-14-12(15)7-10-3-2-5-16-10/h2-6,8H,7H2,1H3,(H,14,15)/b13-8-

InChI Key

NPENCRHNNCXRFN-JYRVWZFOSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N\NC(=O)CC2=CC=CS2

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)CC2=CC=CS2

Origin of Product

United States

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